Ethyl 2-(2-cyanophenyl)propanoate
Description
Ethyl 2-(2-cyanophenyl)propanoate is a substituted propanoate ester featuring a 2-cyanophenyl group at the α-position of the ester. For instance, structurally similar compounds, such as ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate, are recognized as precursors for bioactive molecules like 2-propenoylamides and 2-propenoates . The 2-cyanophenyl substituent likely confers steric and electronic effects that influence reactivity and biological activity, making it valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
ethyl 2-(2-cyanophenyl)propanoate |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)9(2)11-7-5-4-6-10(11)8-13/h4-7,9H,3H2,1-2H3 |
InChI Key |
KCMKOYWLLGBOII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=CC=C1C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(2-cyanophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2-cyanophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve a high yield of the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-cyanophenyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-(2-cyanophenyl)propanoic acid and ethanol.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH) solutions are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed:
Hydrolysis: 2-(2-cyanophenyl)propanoic acid and ethanol.
Reduction: 2-(2-cyanophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-cyanophenyl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(2-cyanophenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, in reduction reactions, the ester group undergoes nucleophilic attack by the hydride ion from the reducing agent, leading to the formation of an alcohol . The cyanophenyl group can participate in various substitution reactions, where the cyano group is replaced by other nucleophiles, altering the compound’s properties and reactivity .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural analogs, their substituents, and applications:
Key Observations:
Substituent Position Effects: The position of the cyano group (2- vs. 4-) significantly impacts steric hindrance and electronic properties.
Ester Chain Modifications: Replacement of the ethyl group with methyl (e.g., methyl 2-(4-cyanophenyl)-2-methylpropanoate) increases branching, which could enhance thermal stability in polymer applications .
Functional Group Diversity: Thioester-containing analogs (e.g., ethyl 2-[(phenylcarbonothioyl)thio]propanoate) exhibit distinct reactivity, enabling controlled radical polymerization processes , whereas phenoxy-substituted esters like fenoxaprop-ethyl are optimized for herbicidal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
